- Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2Chinese Chemical Letters, 2009, 20(4), 415-419,
Cas no 932-83-2 (N-Nitrosohexamethylenimine)

N-Nitrosohexamethylenimine structure
Produktname:N-Nitrosohexamethylenimine
N-Nitrosohexamethylenimine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Azepine,hexahydro-1-nitroso-
- 1-nitrosoazepane
- HEXAHYDRO-1-NITROSOAZEPINE
- 1H-Azepine,hexahydro-1-nitroso
- 1-nitroso-azepane
- hexahydro-1-nitroso-1H-azepine
- Hexamethylennitrosamin-T-markiert
- Nitrosohexamethyleneimine
- Nitrosohexamethylenimine
- N-Nitroso-1,1-hexamethylenimin
- N-Nitrosoazacycloheptane
- N-nitrosoazepane
- N-Nitrosohexamethyleneimine
- N-Nitroso-hexamethylenimin
- N-Nitrosohexamethylenimine
- N-Nitrosoperhydroazepine
- Hexahydro-1-nitroso-1H-azepine (ACI)
- N-Nitrosohexahydroazepine
- CHEMBL165191
- NNitrosoperhydroazepine
- NCGC00256532-01
- AKOS006271678
- 1H-Azepine, hexahydro-1-nitroso-
- CCRIS 468
- NNitrosoazacycloheptane
- NITROSOHEXAMETHYLENEIMINE, N-
- AS-76918
- 932-83-2
- Hexahydro1nitrosoazepine
- CAS-932-83-2
- NS00039541
- N67X53N3YT
- SCHEMBL1578024
- EINECS 213-258-6
- Tox21_302820
- N-6-MI
- DTXSID0021040
- D93582
- EN300-1296525
- 1HAzepine, hexahydro1nitroso
- Hexahydro1nitroso1Hazepine
- DTXCID301040
- NNitrosohexahydroazepine
- DB-297636
- Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine
- UNII-N67X53N3YT
- NNitrosohexamethylenimine
- BRN 1237798
- 5-20-04-00067 (Beilstein Handbook Reference)
-
- MDL: MFCD00467141
- Inchi: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2
- InChI-Schlüssel: UZMVSVHUTOAPTD-UHFFFAOYSA-N
- Lächelt: O=NN1CCCCCC1
Berechnete Eigenschaften
- Genaue Masse: 128.094963g/mol
- Oberflächenladung: 0
- XLogP3: 0.9
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 128.094963g/mol
- Monoisotopenmasse: 128.094963g/mol
- Topologische Polaroberfläche: 32.7Ų
- Schwere Atomanzahl: 9
- Komplexität: 87.1
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Dichte: 1.06 g/mL at 25 °C(lit.)
- Siedepunkt: 233 °C(lit.)
- Flammpunkt: 99 °C
- Brechungsindex: n20/D 1.497(lit.)
- PSA: 32.67000
- LogP: 1.48170
N-Nitrosohexamethylenimine Sicherheitsinformationen
- WGK Deutschland:3
- Code der Gefahrenkategorie: 45-22-36/37/38
- Sicherheitshinweise: 53-36/37/39-45
- RTECS:CM3325000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R45; R22; R36/37/38
- Lagerzustand:2-8°C
N-Nitrosohexamethylenimine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
N-Nitrosohexamethylenimine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | N546585-500mg |
N-Nitrosohexamethylenimine |
932-83-2 | 500mg |
$ 1062.00 | 2023-04-15 | ||
eNovation Chemicals LLC | Y1015075-250mg |
N-NITROSOHEXAMETHYLENEIMINE |
932-83-2 | 97% | 250mg |
$150 | 2024-06-06 | |
Enamine | EN300-1296525-0.25g |
1-nitrosoazepane |
932-83-2 | 95% | 0.25g |
$481.0 | 2023-05-23 | |
TRC | N546585-50mg |
N-Nitrosohexamethylenimine |
932-83-2 | 50mg |
$ 133.00 | 2023-09-06 | ||
TRC | N546585-250mg |
N-Nitrosohexamethylenimine |
932-83-2 | 250mg |
$ 578.00 | 2023-09-06 | ||
TRC | N546585-100mg |
N-Nitrosohexamethylenimine |
932-83-2 | 100mg |
$ 253.00 | 2023-04-15 | ||
Enamine | EN300-1296525-1.0g |
1-nitrosoazepane |
932-83-2 | 95% | 1g |
$971.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.05g |
1-nitrosoazepane |
932-83-2 | 95% | 0.05g |
$226.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.1g |
1-nitrosoazepane |
932-83-2 | 95% | 0.1g |
$337.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.5g |
1-nitrosoazepane |
932-83-2 | 95% | 0.5g |
$758.0 | 2023-05-23 |
N-Nitrosohexamethylenimine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Water Catalysts: Citric acid , Silica Solvents: Dichloromethane ; 50 min, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h
Referenz
- Flow Electrochemistry for the N-Nitrosation of Secondary AminesChemistry - A European Journal, 2023, 29(32),,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Ethyl nitrite
Referenz
- Generation of azidonium intermediates with the aid of N-aminoheterocyclesJustus Liebigs Annalen der Chemie, 1977, (9), 1508-15,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
Referenz
- Antidiabetic agents. N4-ArylsulfonylsemicarbazidesJournal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt
Referenz
- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsBulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 10 min, rt
Referenz
- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt
Referenz
- N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso ProductsJournal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid , Alumina Solvents: Dichloromethane , Water ; 10 min, rt
Referenz
- Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary aminesSynthetic Communications, 2006, 36(16), 2311-2319,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C
Referenz
- Preparation of N-NO compounds, China, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
Referenz
- Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond CleavageJournal of the American Chemical Society, 2001, 123(42), 10164-10172,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dichloromethane ; 0 °C; 10 min, pH 1 - 2, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-OxidesOrganic Letters, 2022, 24(31), 5840-5844,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrite , Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ; 10 min, rt
Referenz
- Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary aminesJournal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referenz
- Preparation method for deuterated compounds, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Synthesis of amino derivatives of some nitrogen-containing heterocyclesKhimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane , Water ; 7 min, rt
Referenz
- 1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditionsJournal of the Iranian Chemical Society, 2006, 3(1), 59-63,
Synthetic Routes 16
Reaktionsbedingungen
Referenz
- Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-)Organic Syntheses, 1978, 58, 113-22,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
Referenz
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary AminesEuropean Journal of Organic Chemistry, 2021, 2021(22), 3289-3293,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt
Referenz
- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsHelvetica Chimica Acta, 2006, 89(12), 2922-2926,
Synthetic Routes 19
Reaktionsbedingungen
Referenz
- Transnitrosation by aliphatic nitrosominesTetrahedron Letters, 1977, (19), 1613-16,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt
Referenz
- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditionsTetrahedron Letters, 2003, 44(16), 3345-3349,
N-Nitrosohexamethylenimine Raw materials
N-Nitrosohexamethylenimine Preparation Products
N-Nitrosohexamethylenimine Verwandte Literatur
-
Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895
-
Chun Fang Zhou,Yi Meng Wang,Yi Cao,Ting Ting Zhuang,Wei Huang,Yuan Chun,Jian Hua Zhu J. Mater. Chem. 2006 16 1520
-
Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244
-
Yang Xu,Zhi-yu Yun,Jian Hua Zhu,Jia-hui Xu,Hua-dao Liu,Yi-lun Wei,Kang-jin Hui Chem. Commun. 2003 1894
932-83-2 (N-Nitrosohexamethylenimine) Verwandte Produkte
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- 4549-44-4(N-Nitroso-N-ethylbutylamine)
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